molecular formula C16H15N3O3S2 B10829219 Cox-2-IN-38

Cox-2-IN-38

Cat. No.: B10829219
M. Wt: 361.4 g/mol
InChI Key: KKJOEUUEBZMISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cox-2-IN-38 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in inflammation and cancer development. COX-2 is implicated in tumor growth, angiogenesis, and immune evasion, making its inhibitors potential therapeutic agents in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-38 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. Process optimization and quality control measures are crucial to meet regulatory standards and ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of an oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Cox-2-IN-38 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2-IN-38 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. By blocking COX-2 activity, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The inhibition of COX-2 also affects various signaling pathways involved in tumor growth and immune evasion, making this compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cox-2-IN-38 include other selective COX-2 inhibitors such as:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in fewer side effects compared to non-selective COX inhibitors. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJOEUUEBZMISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.